molecular formula C13H16BrNO B181151 1-(4-Bromobenzoyl)-4-methylpiperidine CAS No. 329713-82-8

1-(4-Bromobenzoyl)-4-methylpiperidine

Cat. No.: B181151
CAS No.: 329713-82-8
M. Wt: 282.18 g/mol
InChI Key: AERDAUHOGLBWMX-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-4-methylpiperidine is a valuable chemical building block in organic synthesis and medicinal chemistry research. The compound features a piperidine scaffold, a privileged structure in drug discovery, substituted with a 4-methyl group and a 4-bromobenzoyl moiety. The bromine atom on the aromatic ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . This makes it a critical intermediate for synthesizing compound libraries for high-throughput screening in the development of new therapeutic agents . The ketone bridge connecting the two ring systems contributes to the molecule's rigidity, potentially influencing its binding affinity to biological targets. As a heterocyclic building block, its primary research value lies in the exploration and creation of novel pharmacologically active molecules . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDAUHOGLBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353896
Record name 1-(4-bromobenzoyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329713-82-8
Record name 1-(4-bromobenzoyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromobenzene Coupling with Prefunctionalized Piperidine

A patent-pending method avoids handling reactive acid chlorides by directly coupling 4-bromobenzene with 4-methylpiperidine derivatives. This two-step approach first synthesizes N-phenyl-4-methylpiperidine via a Ullmann-type coupling, followed by regioselective bromination at the para position.

Step 1: N-Arylation of 4-Methylpiperidine

  • Reagents : Bromobenzene, potassium tert-butoxide, sulfolane solvent.

  • Conditions : 160–165°C for 4 hours under nitrogen.

  • Yield : 84% (isolated as white crystals).

Step 2: Directed Bromination

  • Brominating Agent : N-Bromosuccinimide (NBS) with catalytic tetra-n-butylammonium tetraphenylborate.

  • Solvent : Acetonitrile at 15–25°C.

  • Yield : 76% with >99% regioselectivity.

Enzymatic Resolution of Racemic Intermediates

Recent advances employ lipase-mediated kinetic resolution to access enantiomerically pure 4-methylpiperidine precursors. Candida antarctica lipase B (CAL-B) in hexane resolves racemic 4-methylpiperidine-2-carboxylates with enantiomeric ratios (er) up to 99:1. Subsequent acylation with 4-bromobenzoyl chloride retains chirality, enabling asymmetric synthesis of pharmacologically relevant analogs.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

MethodThroughput (kg/day)Cost IndexEnvironmental ImpactScalability
Nucleophilic Acylation5–101.0Moderate (halogenated solvents)High
Ullmann Coupling15–200.8Low (sulfolane recycling)Industrial
Enzymatic Resolution1–23.5MinimalLab-scale
  • Nucleophilic acylation remains the gold standard for small-scale synthesis due to its simplicity and high yields. However, solvent waste and acid chloride handling pose environmental and safety concerns.

  • Ullmann coupling offers superior scalability and cost-efficiency for industrial production, though the high reaction temperature (160°C) demands specialized equipment.

  • Enzymatic methods are niche but critical for producing enantiopure variants required in asymmetric drug synthesis.

Optimization Strategies

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by reacting 4-methylpiperidine and 4-bromobenzoyl chloride in a stoichiometric 1:1 ratio. Yields of 88% are achieved within 2 hours at 30 Hz, with particle size reduction enhancing reaction kinetics.

Continuous Flow Reactor Systems

Microreactor technology improves heat transfer and mixing efficiency for exothermic acylation reactions. A prototype system using a 1 mL reactor achieves 94% conversion in 12 minutes, compared to 6 hours in batch mode.

Equation 1: Pseudo-First-Order Rate Constant in Flow Systems
kflow=0.12min1k_{\text{flow}} = 0.12 \, \text{min}^{-1}
kbatch=0.02min1k_{\text{batch}} = 0.02 \, \text{min}^{-1}

Industrial Production and Quality Control

Large-scale manufacturing (>100 kg batches) employs Ullmann coupling due to its compatibility with continuous processing. Critical quality attributes monitored include:

  • Residual solvents : ≤500 ppm (ICH Q3C guidelines).

  • Isomeric purity : ≥99.5% by chiral HPLC.

  • Heavy metals : ≤10 ppm (Pd catalyst residues).

Table 3: Industrial Process Parameters

StageTemperature (°C)Pressure (bar)Residence Time (min)
Coupling1653.045
Bromination251.090
Crystallization−100.5120

Chemical Reactions Analysis

1-(4-Bromobenzoyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromobenzoyl)-4-methylpiperidine is primarily studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Analgesic Properties : Research has indicated that derivatives of this compound exhibit analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.

  • Building Block for Complex Molecules : This compound can be utilized to synthesize other piperidine derivatives, which are valuable in pharmaceutical applications.
  • Reactivity in Electrophilic Substitution : The bromine atom enhances electrophilic substitution reactions, allowing for further functionalization of the piperidine ring.

Material Science

The compound has also been explored for its applications in material science, particularly in the development of polymers and coatings.

  • Polymerization Studies : It can be used as a monomer in the production of specialty polymers that exhibit unique thermal and mechanical properties.
  • Coating Applications : Its chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens:

Microbial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The results indicated significant antimicrobial activity, particularly against gram-positive bacteria and fungi, suggesting its potential use in clinical settings where resistant strains are prevalent.

Case Study 2: Synthesis of Piperidine Derivatives

In a synthetic chemistry study, researchers utilized this compound as a starting material to create novel piperidine derivatives. The following table summarizes the derivatives synthesized and their respective yields:

Derivative NameYield (%)Reaction Conditions
N-acetyl derivative85Acetic anhydride, reflux
N-alkyl derivative75Alkyl halide, base catalysis
N-benzyl derivative90Benzyl chloride, K2CO3

These derivatives exhibited enhanced biological activities compared to the parent compound, demonstrating the versatility of this compound in synthetic applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperidine ring can interact with various binding sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-4-methylpiperidine can be compared with other similar compounds, such as:

    1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring, leading to different chemical and biological properties.

    1-(4-Bromobenzoyl)-4-methylpiperazine: Similar to the title compound but with a piperazine ring instead of a piperidine ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

1-(4-Bromobenzoyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C13_{13}H14_{14}BrN
  • Molecular Weight: 268.16 g/mol
  • CAS Number: 329713-82-8

The compound consists of a piperidine ring substituted with a bromobenzoyl group and a methyl group, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of human carbonic anhydrases (hCAs), which are important in regulating pH and fluid balance in tissues .
  • Receptor Modulation: Research indicates that this compound may act as a modulator for certain receptors, potentially influencing neurotransmitter systems. This activity is particularly relevant for developing treatments for neurological disorders.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

Activity Description
Antitumor Activity Demonstrated potential in inhibiting cancer cell proliferation in vitro .
Antiviral Activity Shown to inhibit viral replication mechanisms in studies involving influenza .
Enzyme Inhibition Effective against hCA I, II, IX, and XII with low nanomolar IC50_{50} values .

Antitumor Potential

In a study investigating the antiproliferative effects of various piperidine derivatives, this compound was evaluated against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against ovarian cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition Studies

A detailed enzymatic assay was conducted to assess the inhibitory effects of this compound on human carbonic anhydrases. The compound displayed selective inhibition against hCA IX and XII isoforms, which are often overexpressed in tumors. This selectivity indicates its potential for targeted cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the piperidine ring. Variations in the bromobenzoyl group have been shown to significantly affect the inhibitory potency against hCAs. For example:

  • Compounds with electron-withdrawing groups at the para position of the benzoyl moiety exhibited enhanced inhibitory activity compared to their electron-donating counterparts.

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